Product packaging for Carbon diselenide(Cat. No.:CAS No. 506-80-9)

Carbon diselenide

Cat. No.: B3053059
CAS No.: 506-80-9
M. Wt: 170 g/mol
InChI Key: JNZSJDBNBJWXMZ-UHFFFAOYSA-N
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Description

Carbon diselenide (CSe 2 ) is an inorganic compound with the chemical formula CSe 2 and a molecular weight of 169.93 g/mol . It is a yellow-orange, oily liquid at room temperature with a characteristic pungent odor, a melting point of -45.5 °C, and a boiling point of 125.5 °C . The molecule is linear and symmetrical (D ∞h symmetry), analogous to carbon disulfide (CS 2 ) . In research, this compound serves as a critical precursor in synthetic chemistry. It is notably used in the preparation of tetraselenafulvalenes (TSF), which are fundamental building blocks for organic conductors and superconductors . It also reacts with secondary amines to form dialkyldiselenocarbamates, which are useful ligands and intermediates in coordination chemistry . Furthermore, its properties are being explored in advanced materials science; for instance, this compound can polymerize under high pressure to form a semiconducting polymer, and carbon-selenide-based molecular systems are being investigated for their potential in photovoltaic applications, such as in the design of quantum dots for solar cells . Recent studies also utilize advanced techniques like multi-particle coincidence spectroscopy to characterize its double ionization energy and fragmentation dynamics, providing deeper insights into its electronic structure . This compound is highly toxic, has a high vapor pressure, and presents a significant inhalation hazard . It is known to decompose slowly, even at low temperatures, and can produce highly toxic and offensive-smelling compounds when mixed with air . Proper safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), are mandatory when handling this reagent. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CSe2 B3053059 Carbon diselenide CAS No. 506-80-9

Properties

InChI

InChI=1S/CSe2/c2-1-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JNZSJDBNBJWXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=[Se])=[Se]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CSe2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060138
Record name Carbon selenide (CSe2)
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Molecular Weight

169.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506-80-9
Record name Carbon selenide (CSe2)
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Record name Carbon diselenide
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Record name Carbon selenide (CSe2)
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Record name Carbon diselenide
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Synthetic Methodologies for Carbon Diselenide

Carbon diselenide (CSe₂), the selenium analog of carbon disulfide, is a linear molecule with significant applications as a precursor in the synthesis of organic conductors and superconductors, such as tetraselenafulvalenes. wikipedia.org Its synthesis has been approached through various methods since its first reported preparation by Grimm and Metzger. wikipedia.org The methodologies primarily revolve around high-temperature reactions and the use of specific selenium-containing precursors.

Polymerization Chemistry and Solid State Transformations of Carbon Diselenide

Mechanisms and Conditions for CSe₂ Polymerization

Carbon diselenide (CSe₂) demonstrates a notable tendency to polymerize under various conditions, a characteristic that sets it apart from its analogue, carbon disulfide (CS₂), which requires high pressure for polymerization without a catalyst or irradiation. tandfonline.com The polymerization of CSe₂ can be initiated through the application of high pressure and temperature, as well as under ambient conditions and through photochemical pathways. tandfonline.comaip.org

The application of high pressure is a significant factor in inducing the polymerization of this compound. wikipedia.org When neat CSe₂ (pure liquid) is subjected to high pressure and high temperature, it undergoes extensive polymerization. aip.org This process, however, often results in a product that is a two-component system, comprising polycrystalline, trigonal selenium and an amorphous carbonaceous phase containing bonded selenium. aip.org The formation of free selenium is a key outcome of polymerization under these aggressive conditions. aip.org

In contrast, when CSe₂ is dissolved in solvents like dioxane or methylene (B1212753) chloride and subjected to high pressure (~5 kbar) at around 100°C, it yields a black powder. tandfonline.comaip.org This resulting polymer exhibits low electrical conductivity. aip.org The use of a solvent appears to mitigate the extensive decomposition into elemental selenium that is observed with neat CSe₂. aip.orgaip.org

ConditionReactantKey Product CharacteristicsReference
High Pressure, High TemperatureNeat CSe₂Two-component system: polycrystalline trigonal selenium and an amorphous carbonaceous phase. aip.org aip.orgaip.org
High Pressure (~5 kbar), ~100°CCSe₂ in dioxane or methylene chlorideBlack powder with low electrical conductivity (< 10⁻⁶ S cm⁻¹). tandfonline.comaip.org tandfonline.comaip.org

This compound is notable for its ability to polymerize slowly under ambient conditions. tandfonline.comaip.org At room temperature and atmospheric pressure, neat CSe₂ will gradually polymerize at a rate of approximately 1% by weight per month. tandfonline.com This slow thermal polymerization under ambient conditions produces a black powder. aip.org

Photopolymerization offers another pathway to poly(this compound). aip.org When solutions of CSe₂ are exposed to light, they can form a polymeric product. aip.org This method, similar to slow thermal polymerization, yields a highly disordered, amorphous black powder. aip.orgaip.org An important distinction of the polymers formed under these milder conditions (ambient and photochemical) is that they are initially free of crystalline or amorphous selenium, in contrast to the high-pressure, high-temperature polymerization of neat CSe₂. aip.org However, it is suggested that polymeric chains of CSe may form upon warming photolyzed samples of CSe₂, and these can subsequently decompose. cdnsciencepub.com

Structural Investigations of Poly(this compound)

The structure of poly(this compound), denoted as (CSe₂)ₓ, has been a subject of considerable investigation and debate. Spectroscopic and analytical studies have led to proposals for its polymeric architecture, but also revealed complexities regarding its exact composition.

Initial assumptions about the structure of (CSe₂)ₓ suggested a "head-to-tail" arrangement, analogous to other polymers, with a repeating [–C(=Se)–Se–]ₙ backbone. aip.orgwikipedia.org However, detailed spectroscopic analyses, including infrared (IR) absorption, resonance-enhanced Raman scattering, and extended X-ray absorption fine structure (EXAFS), have provided strong evidence for a different arrangement. aip.orgaip.org

The data are more consistent with a "head-to-head" polymeric structure. aip.orgaip.org This architecture features a backbone of [–Se–Se–C(=Se)–C(=Se)–]ₙ, which can also be represented as [–Se–Se–C–C–] with pendant C=Se groups. aip.org EXAFS data clearly indicate the presence of Se-Se bonds, a key feature of the head-to-head model, while resonance-enhanced Raman and IR spectra are consistent with conjugated carbon-carbon and C=Se bonds, respectively. aip.orgaip.org Thermodynamic calculations further support the stability of the head-to-head structure for poly(this compound) over the head-to-tail configuration by a significant margin (19 kcal/mol). tandfonline.com

A significant controversy in the study of poly(this compound) revolves around its composition and purity, specifically the presence of elemental selenium. tandfonline.comaip.org While (CSe₂)ₓ prepared via solution-based high-pressure methods, ambient thermal polymerization, or photopolymerization initially appears to be free of crystalline or amorphous selenium based on X-ray diffraction, this is not the case for all forms or conditions. aip.orgaip.org

The high-pressure, high-temperature polymerization of neat CSe₂ is known to produce significant quantities of free trigonal selenium. aip.orgaip.org Furthermore, the head-to-head polymer, even when initially pure, is thermally unstable. aip.orgaip.org Above approximately 130°C, it decomposes, forming trigonal selenium as a byproduct. aip.orgaip.org This thermal decomposition suggests that reports of high conductivity and even superconductivity in some samples of polymerized CSe₂ may be attributable to the presence of free selenium, which is a known semiconductor, rather than the intrinsic properties of the polymer itself. tandfonline.comwikipedia.orgaip.org

Polymerization MethodInitial Product CompositionPost-Treatment/DecompositionReference
High-pressure/high-temp of neat CSe₂Mixture of (CSe₂)ₓ and trigonal selenium. aip.org- aip.orgaip.org
High-pressure of CSe₂ solution; Ambient thermal; PhotopolymerizationAmorphous (CSe₂)ₓ, initially free of elemental Se. aip.orgThermally decomposes above ~130°C to form trigonal selenium. aip.orgaip.org aip.orgaip.org

Poly(this compound) prepared by solution polymerization, ambient thermal polymerization, or photopolymerization is typically a highly disordered, amorphous solid. aip.orgaip.org X-ray diffraction measurements of these as-prepared polymers show broad peaks, or "amorphous humps," characteristic of a non-crystalline structure, and lack the sharp diffraction lines that would indicate the presence of crystalline selenium. aip.orgakademisains.gov.my

Spectroscopic methods are crucial for characterizing this amorphous material.

Infrared (IR) Spectroscopy : IR absorption spectra provide evidence for the presence of C=Se bonds, a key component of the proposed polymer structure. aip.org

Raman Spectroscopy : Resonance-enhanced Raman spectra are consistent with the presence of conjugated carbon-carbon bonds, supporting the head-to-head architecture. aip.org

Extended X-ray Absorption Fine Structure (EXAFS) : This technique has been vital in confirming the presence of Se-Se bonds, which distinguishes the head-to-head from the head-to-tail model. aip.org

Optical Absorption Spectroscopy : Diffuse reflection spectroscopy on the amorphous polymer indicates a band gap of approximately 2 eV, consistent with its observed low electrical conductivity (below 10⁻⁶ S/cm). aip.org

These characterization techniques collectively paint a picture of an amorphous solid with a specific local bonding arrangement, despite the lack of long-range crystalline order. aip.org

Electrical and Superconducting Properties of CSe₂ Polymers

The polymerization of this compound (CSe₂) yields materials with notable electrical characteristics, including semiconducting and metallic-like behavior, which have prompted investigations into their potential for superconductivity. The nature of these properties is highly dependent on the polymerization conditions and the precise structure of the resulting polymer.

Electrical Conductivity Characteristics of Poly(this compound)

The electrical conductivity of poly(this compound), or (CSe₂)ₓ, varies significantly depending on its preparation method and resulting structure. Studies have reported a wide range of conductivity values, from insulating to highly conductive.

For instance, (CSe₂)ₓ obtained as a black, highly disordered powder through methods like thermal polymerization in solution at high pressure, slow thermal polymerization under ambient conditions, or photopolymerization, exhibits electrical conductivity below 10⁻⁶ S cm⁻¹. aip.org This low conductivity is consistent with a measured band gap of approximately 2 eV. aip.org

In stark contrast, other preparation methods yield a much more conductive material. oup.com Crystalline poly(this compound) has been described as a highly conductive material with a room-temperature resistivity of 0.06 Ω cm, which corresponds to a conductivity of about 16.7 S/cm. oup.com Similarly, a polymer formed under high pressure is reported to be a semiconductor with a room-temperature conductivity of 50 S/cm. wikipedia.org Further research on compacted samples produced under high pressure measured room-temperature conductivities of 9.0 S/cm for unextracted samples and 11.0 S/cm for samples extracted to remove excess selenium. tandfonline.com These compacted products also displayed metallic behavior, with the conductivity at room temperature being 2.5 times higher than at 8 K. tandfonline.com

However, there is evidence to suggest that the high conductivity observed in some samples may not be an intrinsic property of a pure (CSe₂)n polymer. Analysis of the material produced at 5 kbar and ~100 °C, which showed conductivity of 10–20 S cm⁻¹, indicated that it was not a simple (CSe₂)n polymer but rather a mixture of free trigonal selenium and an amorphous carbon-selenium polymer. aip.org It has been proposed that the high conductivity in these samples arises from the percolation of the C–Se polymeric composition. aip.org

Table 1: Reported Electrical Conductivity of Poly(this compound) under Various Conditions

Preparation Method/Polymer FormReported Conductivity (S/cm)TemperatureReference
Disordered powder (high pressure, ambient, or photopolymerization)< 10⁻⁶Room Temperature aip.org
Crystalline Polymer~16.7Room Temperature oup.com
High-Pressure Polymerization50Room Temperature wikipedia.org
High-Pressure Polymerization (unextracted sample)9.0Room Temperature tandfonline.com
High-Pressure Polymerization (extracted sample)11.0Room Temperature tandfonline.com
High-Pressure Polymerization Product (mixture)10-20Room Temperature (300 K) aip.org

Elucidating the Origin of Superconductivity in CSe₂ Polymerization Products

Initial reports sparked significant interest by suggesting that the polymerization product of this compound was a metallic ladder polymer that became superconducting at approximately 6 K under a high pressure of 220 kbar. aip.orgresearchgate.net This prospect of an organic-based polymer exhibiting superconductivity drove further research to verify and understand the phenomenon.

Subsequent, more detailed investigations revealed that the observed superconductivity was not an intrinsic property of the poly(this compound) itself. aip.org The material that exhibited these superconducting properties was found to be a composite mixture rather than a pure polymer. aip.org The analysis concluded that the product was composed of free, trigonal selenium mixed with an amorphous C–Se polymer. aip.org

The origin of the superconductivity has since been attributed to this free selenium phase within the sample. tandfonline.comaip.org Elemental selenium is a known superconductor under high pressure, exhibiting superconducting behavior in the same temperature (6 K) and pressure (220 kbar) range as was reported for the CSe₂ product. aip.org This finding indicates that the superconductivity arises from the inorganic selenium component of the mixture, not from the (CSe₂)n polymer. tandfonline.comaip.org

Table 2: Superconducting Properties of CSe₂ Polymerization Product

PropertyValue/ObservationAttributed OriginReference
Superconducting Transition Temperature (T_c)~6 KFree trigonal selenium phase aip.orgresearchgate.net
Required Pressure~220 kbarFree trigonal selenium phase aip.org
True Nature of Superconducting MaterialMixture of free selenium and a C-Se polymerNot an intrinsic property of (CSe₂)n tandfonline.comaip.org

Comparative Analysis with Carbon Disulfide Polymerization

The polymerization chemistry of this compound (CSe₂) shows both similarities and critical differences when compared to its sulfur analogue, carbon disulfide (CS₂). wikipedia.orgtandfonline.com While both can be polymerized under high pressure, their reactivity under other conditions and the properties of their resulting polymers differ significantly. wikipedia.orgtandfonline.com

A primary distinction lies in the conditions required for homopolymerization. Carbon disulfide requires high pressure to polymerize in the absence of a catalyst or radiation, and the reaction yields a semiconducting material. tandfonline.com In contrast, this compound is more reactive and can polymerize readily even under ambient conditions. tandfonline.com Furthermore, the products of CSe₂ polymerization can range from insulators to materials with metallic characteristics, depending on the synthesis pathway. tandfonline.com Much of the research into creating polymers from CS₂ has focused on its copolymerization with other monomers, such as episulfides, highlighting its lower tendency to homopolymerize compared to CSe₂. rsc.org

The difference in reactivity can be partly explained by the difference in bond energies. The diselenide (Se–Se) bond has a lower bond energy (172 kJ/mol) compared to the disulfide (S–S) bond (268 kJ/mol). mdpi.com This weaker Se-Se bond makes it more susceptible to cleavage and rearrangement, facilitating polymerization under milder conditions and allowing for the formation of varied polymeric structures. mdpi.com

Table 3: Comparison of this compound and Carbon Disulfide Polymerization

FeatureThis compound (CSe₂)Carbon Disulfide (CS₂)Reference
Homopolymerization Conditions Can polymerize under ambient conditions; also polymerizes under high pressure.Requires high pressure (without catalyst/radiation). tandfonline.com
Product Electrical Properties Varies from insulating to semiconducting and metallic.Typically yields a semiconductor. tandfonline.com
Reactivity More reactive; readily undergoes homopolymerization.Less reactive; often studied in copolymerizations. tandfonline.comrsc.org
Relevant Bond Energy Diselenide (Se-Se) bond: ~172 kJ/mol.Disulfide (S-S) bond: ~268 kJ/mol. mdpi.com

Reactivity and Mechanistic Chemistry of Carbon Diselenide

Nucleophilic Addition Reactions of CSe₂

The electron-deficient carbon atom in carbon diselenide is susceptible to attack by nucleophiles. This section explores the reactions of CSe₂ with amines and tertiary phosphines, leading to the formation of selenocarbamates and phosphine (B1218219) adducts, respectively.

Reactions with Amines Leading to Selenocarbamates

This compound readily reacts with primary and secondary amines to afford the corresponding dialkyldiselenocarbamates. wikipedia.org The reaction proceeds through the initial nucleophilic attack of the amine on the carbon atom of CSe₂, forming a zwitterionic intermediate. This intermediate can then be protonated or further react depending on the reaction conditions. For example, the reaction of this compound with two equivalents of a secondary amine yields the corresponding dialkyldiselenocarbamate salt. wikipedia.org

These selenocarbamates are versatile intermediates in organic synthesis. For instance, they can be oxidized to produce ureas or their derivatives. oup.com The reaction of elemental selenium and carbon monoxide with dialkylamines, followed by oxidation, leads to the formation of bis(N,N-dialkylcarbamoyl) diselenide, which upon pyrolysis can yield bis(N,N-dialkylcarbamoyl) selenide (B1212193) and tetraalkylurea. oup.com

Reactant 1Reactant 2ProductReference
This compoundSecondary AmineDialkyldiselenocarbamate wikipedia.org
Elemental Selenium, Carbon Monoxide, DialkylamineOxygenBis(N,N-dialkylcarbamoyl) diselenide oup.com

Adduct Formation with Tertiary Phosphines

Tertiary phosphines, being strong nucleophiles, readily add to the carbon atom of this compound. This reaction was first observed over a century ago with triethylphosphine (B1216732) and carbon disulfide, forming a crystalline adduct. nih.gov The nucleophilicity of tertiary phosphines is significantly greater than that of corresponding amines. illinois.edu This high nucleophilicity allows them to effectively attack the electrophilic carbon center of CSe₂. The resulting adduct is a zwitterionic species, a phosphonium (B103445) zwitterion, which can be described as a resonance hybrid. This initial adduct can then participate in various subsequent reactions, highlighting the role of phosphines as nucleophilic catalysts. nih.govnih.gov The formation of these adducts is a key step in many phosphine-catalyzed reactions involving α,β-unsaturated carbonyl compounds. nih.gov

Cycloaddition Reactions Involving this compound

This compound participates in cycloaddition reactions, particularly [3+2] cycloadditions, with various unsaturated systems. These reactions provide efficient routes to five-membered selenium-containing heterocycles.

[3+2] Cycloadditions with Alkynes and Related Systems

This compound undergoes [3+2] cycloaddition reactions with alkynes to form 1,3-diselenole derivatives. researchgate.net This type of reaction is a powerful tool for the synthesis of heterocyclic compounds. taylorandfrancis.com The cycloaddition of this compound to alkynes is often faster than that of its sulfur analogue, carbon disulfide. researchgate.netacs.org

A key outcome of the [3+2] cycloaddition of this compound with alkynes is the formation of 1,3-diselenol-2-selones. researchgate.netmdpi.com For instance, the reaction of cyclooctyne (B158145) with this compound in the presence of red selenium yields cycloocteno[1,2-d]1,3-diselenole-2-selone. researchgate.netmdpi.com These compounds are valuable precursors for the synthesis of tetraselenafulvalenes, which are important components of organic conductors. wikipedia.org

Reactant 1Reactant 2ProductReference
This compoundCyclooctyneCycloocteno[1,2-d]1,3-diselenole-2-selone researchgate.netmdpi.com

The formation of 1,3-diselenol-2-selones from this compound and alkynes is proposed to proceed through a 1,3-diselenol-2-ylidene intermediate. researchgate.netmdpi.com This carbene intermediate is formed from the initial [3+2] cycloaddition of CSe₂ to the alkyne. The highly reactive ylidene can then be trapped by elemental selenium or another molecule of this compound to furnish the final 1,3-diselenol-2-selone product. researchgate.netmdpi.com Theoretical calculations have been employed to study the transition states and energy barriers of these cycloaddition reactions, providing insights into the reaction mechanism and the stability of the resulting ylidene intermediates. acs.org

Theoretical and Experimental Kinetic and Thermodynamic Comparisons

The reactivity of this compound (CSe₂) has been the subject of both theoretical and experimental investigations, providing insights into its kinetic and thermodynamic properties. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in understanding the energetics of reactions involving CSe₂.

Theoretical calculations have shown that for 1,3-heterocumulenes, the activation energies for cycloaddition reactions decrease in the order O > S > Se. researchgate.net This suggests that reactions involving this compound have a lower activation barrier compared to its sulfur and oxygen analogues, carbon disulfide (CS₂) and carbon dioxide (CO₂), respectively. researchgate.net Experimental studies corroborate these findings, noting that the cycloaddition of this compound to cyclooctyne proceeds faster than the analogous reaction with carbon disulfide. researchgate.net

Thermodynamically, the hydrolysis of carbon disulfide, a related compound, is known to be feasible at room temperature from a thermodynamic standpoint, yet it exhibits a low conversion rate, highlighting the importance of kinetic factors. tyut.edu.cn While specific comprehensive thermodynamic data for CSe₂ hydrolysis is less common in readily available literature, the principles are transferable. The standard enthalpy of formation (ΔfH⦵₂₉₈) for liquid CSe₂ is reported as 219.2 kJ/mol. wikipedia.org

A study combining experimental measurements using multi-particle coincidence techniques with post-Hartree-Fock computations determined the lowest experimental double ionization energy of CSe₂ to be 24.68 ± 0.20 eV. researchgate.netnih.gov This value corresponds to the X³Σ⁻g ground state and is in good agreement with the theoretically calculated vertical double ionization energy of 24.41 eV. researchgate.netnih.gov Such studies provide crucial benchmarks for theoretical models and a deeper understanding of the electronic structure that governs CSe₂'s reactivity.

Table 1: Comparison of Theoretical and Experimental Data for CSe₂

PropertyTheoretical ValueExperimental ValueReference
Double Ionization Energy24.41 eV24.68 ± 0.20 eV researchgate.netnih.gov
Cycloaddition Reactivity TrendActivation energy decreases O > S > SeCSe₂ reacts faster than CS₂ with cyclooctyne researchgate.net

CSe₂ as a Precursor to Tetraselenafulvalene Derivatives

This compound is a key precursor in the synthesis of tetraselenafulvalene (TSF) and its derivatives, which are important components in the development of organic conductors and superconductors. wikipedia.orgcse2.com The synthesis of the TSF framework often involves the generation of a 1,3-diselenole-2-selone intermediate derived from CSe₂. psu.edu

One established method involves the reaction of acetylenic precursors with a combination of elemental selenium and this compound to form the 1,3-diselenole-2-selone ring system. psu.edu This intermediate can then be coupled, typically using phosphite (B83602) reagents, to yield the corresponding tetraselenafulvalene derivative. psu.edu

For instance, the synthesis of bis(propylenethio)tetraselenafulvalene (BPT-TSF) and bis(propyleneseleno)tetraselenafulvalene (BPS-TSF) utilizes a route where 1,3-diselenole-2-selones are prepared from an appropriate starting material using selenium and this compound. psu.edu These intermediates are then converted to the final TSF derivatives. psu.edu The development of CSe₂-free synthetic routes is also an area of interest, highlighting the central role, and sometimes the challenges, of using CSe₂. researchgate.net

This compound in Organoselenium Compound Synthesis

Versatility of CSe₂ in Organoselenium Transformations

This compound serves as a versatile C1 building block in the synthesis of a wide array of organoselenium compounds. researchgate.net Its reactivity with nucleophiles is a cornerstone of its synthetic utility.

A prominent example is the reaction of CSe₂ with secondary amines to form dialkyldiselenocarbamates. wikipedia.org This reaction is efficient and forms the basis for further transformations. For example, a one-pot reaction of amines, CSe₂, and alkyl halides can produce diselenocarbamates without the need for a catalyst and under solvent-free conditions. researchgate.net Furthermore, Michael addition of electron-deficient alkenes with aliphatic amines and CSe₂ provides another route to these compounds. researchgate.net

The versatility of CSe₂ extends to its use in the synthesis of selenium-containing heterocycles. It is a reagent used in the preparation of tetraselenafulvalene analogues, which are crucial in materials science. researchgate.net The ability of the CSe₂ molecule to introduce two selenium atoms simultaneously makes it a powerful tool in constructing selenium-rich organic molecules.

Table 2: Examples of Organoselenium Compounds Synthesized from CSe₂

Reactant(s)Product ClassSignificanceReference
Secondary AminesDialkyldiselenocarbamatesPrecursors for further synthesis, ligands for metal complexes wikipedia.org
Acetylenic precursors, SeTetraselenafulvalene derivativesOrganic conductors and superconductors wikipedia.orgpsu.edu
Aliphatic amines, electron-deficient alkenesFunctionalized diselenocarbamatesMichael addition products researchgate.net

Metal-Mediated and Catalytic Reactions Involving CSe₂ and its Derivatives

Metal-mediated and catalytic reactions significantly expand the synthetic utility of this compound and its derivatives. Transition metals can activate CSe₂ or its derivatives, facilitating transformations that are otherwise difficult to achieve.

While direct, extensive literature on metal-catalyzed reactions of CSe₂ itself is specific, the chemistry of its derivatives, such as diselenides, is rich with metal-catalyzed processes. For example, copper-catalyzed reactions are employed in the synthesis of various organoselenium compounds. conicet.gov.ar Iron salts have also been shown to promote reactions of diaryl diselenides with acetylenic compounds. mdpi.com

The reactivity of CSe₂ is analogous to its isoelectronic compounds, carbon disulfide (CS₂) and carbon dioxide (CO₂), for which metal-mediated reactions are well-documented. rsc.orgacs.org For instance, palladium catalysts are effective for the reaction of propargylamine (B41283) with CS₂. acs.org Theoretical studies on transition-metal mediated reactions provide a framework for understanding how metal complexes can interact with and catalyze reactions of these types of molecules. rsc.orgacs.org The principles derived from studies on CS₂ and CO₂ activation by transition metals can often be extrapolated to predict and develop new catalytic reactions involving CSe₂.

Diselenocarbamate complexes, formed from CSe₂, readily coordinate with various metals. The synthesis of platinum(II) dialkyldiselenocarbamate complexes, for example, is straightforward from CSe₂. researchgate.net These metal complexes themselves can have interesting catalytic properties or serve as precursors for other materials.

Advanced Spectroscopic Characterization and Analytical Methodologies for Carbon Diselenide

X-ray Spectroscopic Techniques for Poly(CSe₂)

X-ray spectroscopic techniques, particularly Extended X-ray Absorption Fine Structure (EXAFS), provide invaluable insights into the local atomic structure and bonding environment within materials. For polymeric forms of carbon diselenide, EXAFS spectroscopy has been instrumental in elucidating structural details that are not readily apparent through other methods.

Extended X-ray Absorption Fine Structure (EXAFS) Studies

EXAFS spectroscopy probes the local atomic environment around a specific element by analyzing the oscillations in the X-ray absorption coefficient that occur at energies above an absorption edge. These oscillations are caused by the scattering of photoelectrons by neighboring atoms. By analyzing the frequency and amplitude of these oscillations, information about the types of neighboring atoms, their distances, and their coordination numbers can be determined.

Studies on poly(this compound), denoted as (CSe₂)ₓ, using EXAFS have been crucial for understanding its structural characteristics. Research has indicated that the EXAFS data clearly demonstrate the presence of selenium-selenium (Se–Se) bonds within the polymer structure, although extended selenium chains are not observed aip.orgresearchgate.net. This finding helps in distinguishing between different proposed polymeric structures. For instance, the EXAFS results support a head-to-head polymeric structure for (CSe₂)ₓ, rather than a head-to-tail arrangement aip.org.

Table 1: Key Structural Findings from EXAFS Studies on Poly(this compound)

Spectroscopic TechniqueStudied MaterialKey FindingImplication
EXAFSPoly(this compound)Presence of Se–Se bonds confirmedSupports specific polymeric structural models, indicating localized Se-Se linkages.
EXAFSPoly(this compound)Absence of extended Se chainsRules out certain structural arrangements involving long selenium chains.
EXAFSPoly(this compound)Supports head-to-head polymer structureRefines understanding of the polymerization mechanism and resulting chain architecture.

Mass Spectrometry and Gas Chromatography for CSe₂ Identification and Quantification

Mass spectrometry (MS) and gas chromatography (GC) are powerful analytical tools for the identification, separation, and quantification of volatile and semi-volatile compounds like this compound. Their hyphenated techniques, such as GC-MS, offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In GC, compounds are separated based on their boiling points and interactions with a stationary phase within a column. As they elute from the GC column, they enter the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is measured. The resulting mass spectrum provides a unique fingerprint for compound identification.

While specific GC-MS applications for CSe₂ are less documented in the provided literature compared to carbon disulfide (CS₂), the principles are directly applicable. GC-MS is a standard method for analyzing volatile organic compounds, and its sensitivity can be further enhanced by using specific detection modes like Selected Ion Monitoring (SIM) or by optimizing chromatographic conditions nih.govepa.gov. For instance, GC-MS has been employed to detect carbon disulfide in environmental air and breath samples with high sensitivity, achieving detection limits in the parts-per-billion (ppb) range nih.gov. The technique allows for the identification of compounds based on their retention times and characteristic fragmentation patterns in the mass spectrum.

Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS)

Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS) is an advanced analytical technique that offers significant advantages for the analysis of volatile and semi-volatile compounds, especially when present at low concentrations or in complex matrices. This method involves trapping analytes from a sample onto a sorbent material, followed by rapid heating (thermal desorption) to release the trapped compounds into a carrier gas stream. This stream is then directed to a GC for separation and subsequently to a mass spectrometer for detection and identification.

TD-GC/MS is often preferred over traditional solvent extraction methods for air monitoring due to its ability to eliminate solvent contamination, improve sample pre-concentration, and achieve lower detection limits researchgate.netnih.govmarkes.com. It allows for the direct analysis of samples collected on sorbent tubes, offering better repetitivity and recovery rates compared to solvent-based methods researchgate.netnih.gov. For example, TD-GC/MS has been utilized for the comprehensive analysis of volatile organic compounds (VOCs) in ambient air, demonstrating superior performance in terms of detection limits and analytical efficiency researchgate.netnih.gov. While direct applications for CSe₂ are not explicitly detailed, this methodology is highly suitable for its trace analysis in various environmental or industrial samples.

High-Resolution Optical Absorption Spectroscopy for CSe₂ Analysis

Optical absorption spectroscopy is a fundamental technique used to study the electronic transitions within molecules. By measuring the wavelengths of light absorbed by a sample, information about its electronic structure, molecular orbitals, and energy levels can be deduced. High-resolution optical absorption spectroscopy provides detailed spectral features, allowing for precise analysis.

The electronic absorption spectrum of this compound (CSe₂) has been investigated, providing insights into its molecular electronic states. Studies have recorded these spectra and performed detailed vibrational analyses of observed electronic systems mcmaster.ca. Such analyses help in understanding the molecular geometry and vibrational modes of CSe₂, contributing to a comprehensive understanding of its electronic structure. While specific absorption coefficients or peak wavelengths for CSe₂ are not detailed in the provided snippets, the technique itself is a key method for its characterization. For comparison, carbon disulfide (CS₂) exhibits strong absorption in the deep ultraviolet (UV) range, with absorption cross-sections on the order of 10⁻¹⁶ cm²/molecule between 190–215 nm optica.org.

Electron Momentum Spectroscopy on Chalcogenides (by analogy with CS₂)

Electron Momentum Spectroscopy (EMS) is a powerful quantum-averaged technique that provides direct information about the momentum distribution of electrons within atoms and molecules. It probes the electronic wave functions in momentum space, offering a unique perspective on molecular electronic structure. EMS experiments typically involve the impact of high-energy electrons on a sample, leading to the ejection of one or more electrons. By measuring the energies and momenta of the scattered and ejected electrons, the initial momentum distribution of the electrons in the target molecule can be reconstructed.

While direct EMS studies on this compound (CSe₂) are not extensively detailed in the provided search results, the technique has been rigorously applied to its analogue, carbon disulfide (CS₂), providing a strong basis for analogy acs.orgustc.edu.cnacs.orgdntb.gov.uaaip.orgnih.govresearchgate.netubc.ca. High-resolution EMS experiments on CS₂ have successfully resolved its valence electronic structure, including main ionization bands and satellite peaks, with energy resolutions typically around 0.54 eV and momentum resolutions around 0.10 atomic units (a.u.) aip.orgnih.gov. These studies compare experimental momentum profiles with theoretical calculations (e.g., Hartree-Fock and Density Functional Theory) to assign electronic states and understand electron correlation effects acs.orgacs.orgaip.orgnih.gov. By analogy, EMS could be applied to CSe₂ to investigate its electron momentum distributions, providing crucial data for validating theoretical models of its electronic structure and bonding.

Computational Chemistry and Theoretical Modeling of Carbon Diselenide Systems

Quantum Chemical Investigations of CSe₂ Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic configuration, bonding, and energy levels of molecules like CSe₂. Various ab initio and density functional theory methods have been employed to this end.

Post-Hartree-Fock and Coupled Cluster Level Computations

Post-Hartree-Fock (Post-HF) methods, including Coupled Cluster (CC) theory, are employed to account for electron correlation, which is essential for accurate electronic structure descriptions beyond the mean-field approximation of Hartree-Fock researchgate.netgithub.iowikipedia.orgornl.gov. For CSe₂, these high-level computational methods have been instrumental in interpreting experimental data, particularly concerning its dicationic states researchgate.netresearchgate.net. Coupled Cluster calculations, such as CCSD (Coupled Cluster Singles and Doubles) and its extensions, are capable of providing highly accurate energetics and potential energy surfaces for molecular ions github.iotaylorandfrancis.comnsf.gov. These methods are vital for determining the electronic state potentials of the CSe₂²⁺ ion and its potential fragments, aiding in the analysis of ionization spectra researchgate.netresearchgate.net.

Multi-Reference Configuration-Interaction Studies

Multi-Reference Configuration Interaction (MRCI) is a powerful post-HF method used when single-reference approximations are insufficient, such as in cases involving electronic degeneracies or near-degeneracies, or for describing excited states with significant multi-reference character taylorandfrancis.comwikipedia.orgresearchgate.net. MRCI calculations provide a more balanced description of electron correlation for both ground and excited states, which is crucial for accurately modeling the electronic structure of molecular ions like CSe₂²⁺ wikipedia.orggu.segu.se. These studies help in understanding the complex fragmentation pathways that follow ionization by providing detailed information on the energetics and electronic states of the dication researchgate.netresearchgate.netgu.segu.se.

Density Functional Theory (DFT) Applications in CSe₂ Research

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases wikipedia.orgcolumbia.eduresearchgate.netrsc.org. In the context of CSe₂, DFT has been applied for tasks such as optimizing molecular structures and analyzing electronic properties researchgate.net. While specific detailed studies on CSe₂'s electronic structure using DFT are less highlighted in the provided snippets compared to post-HF methods, DFT serves as a valuable tool for preliminary investigations, geometry optimizations, and understanding fundamental electronic characteristics wikipedia.orgresearchgate.netmdpi.com.

Ionization and Fragmentation Dynamics of CSe₂

Investigating how CSe₂ behaves after losing one or more electrons, particularly its fragmentation pathways, is a key area of research.

Determination of Double Ionization Energies

The process of removing two electrons from CSe₂ (double ionization) has been studied using multi-particle coincidence techniques. These experiments, supported by theoretical calculations, allow for the determination of ionization energies. The lowest experimental double ionization energy for CSe₂ has been measured to be 24.68 ± 0.20 eV, which corresponds to the ground state of the dication (X ³Σg⁻) researchgate.netresearchgate.net. This experimental value aligns well with theoretical calculations, which predicted a vertical double ionization energy of 24.41 eV researchgate.netresearchgate.net.

Table 1: Double Ionization Energies of Carbon Diselenide (CSe₂)

Energy Value (eV)TypeMethod/Reference
24.68 ± 0.20Experimental researchgate.netresearchgate.net
24.41Theoretical researchgate.netresearchgate.net

Characterization of Coulomb Explosion Fragmentation Channels

Upon double ionization, CSe₂ can undergo fragmentation. Studies have identified "purely repulsive, Coulomb explosion fragmentation channels" researchgate.netresearchgate.net. A Coulomb explosion is a phenomenon where a multiply charged molecule rapidly dissociates into fragments due to the strong electrostatic repulsion between the positively charged ions soton.ac.uk. The characterization of these fragmentation channels, including their kinetic energy releases, is often aided by theoretical modeling and comparison with experimental data researchgate.netresearchgate.netsoton.ac.uk.

Table 2: Computational Methods Employed in CSe₂ Studies

Method CategorySpecific Methods MentionedRole/Application in CSe₂ StudiesKey References
Post-Hartree-Fock (Post-HF)Coupled Cluster (CC)Interpretation of experimental spectra, determination of energetics and electronic state potentials for CSe₂²⁺ and fragments. researchgate.netgithub.iowikipedia.orgornl.govresearchgate.netresearchgate.nettaylorandfrancis.comnsf.govarxiv.org
Multi-Reference CI (MRCI)More balanced correlation of ground and excited states, interpretation of experimental spectra, understanding fragmentation pathways. researchgate.netresearchgate.nettaylorandfrancis.comwikipedia.orgresearchgate.netgu.segu.searxiv.org
Density Functional Theory (DFT)Various functionals (e.g., PBEPBE)Optimization of molecular structures, analysis of electronic properties, preliminary investigations. wikipedia.orgcolumbia.eduresearchgate.netrsc.orgresearchgate.netmdpi.com

Advanced Materials Science and Emerging Applications of Carbon Diselenide Derivatives

CSe₂ in the Development of Organic Conductors and Superconductors

Carbon diselenide is a key building block for the synthesis of tetraselenafulvalene (TSeF) and its derivatives, which are fundamental components of organic conductors and superconductors. wikipedia.orgresearchgate.net These materials, often referred to as "synthetic metals," exhibit metallic conductivity and, in some cases, superconductivity at low temperatures.

The synthesis of tetraselenafulvalene (TSeF) and its derivatives often begins with this compound. researchgate.net One common method involves the reaction of CSe₂ with secondary amines to form dialkyldiselenocarbamates. researchgate.net These intermediates can then be converted into 1,3-diselenole-2-selone, a key precursor for TSeF. The final step typically involves a coupling reaction, for instance, using triethyl phosphite (B83602), to yield the TSeF skeleton. While alternative, CSe₂-free synthetic routes have been developed to avoid the use of the toxic and malodorous this compound, the CSe₂-based methods have been historically significant and effective. wikipedia.orgacs.org

A prominent derivative of TSeF is tetramethyltetraselenafulvalene (B1583116) (TMTSF). The synthesis of TMTSF can also be achieved starting from this compound. The quality of the TMTSF synthesis has been shown to directly impact the superconducting properties of the resulting materials. For instance, impurities such as sulfur, which can be introduced in synthetic routes that avoid CSe₂, can affect the superconducting transition temperature of (TMTSF)₂ClO₄ salts. acs.org

The properties of TSeF derivatives are central to their function in organic conductors. These molecules are strong electron donors and can form charge-transfer salts with various electron acceptors. In these salts, the TSeF molecules stack in a way that allows for the delocalization of electrons along the stacks, leading to electrical conductivity. rsc.org The introduction of different substituents on the TSeF core allows for the fine-tuning of its electronic properties, such as its oxidation potential, which in turn influences the properties of the final charge-transfer salt.

DerivativePrecursorKey Synthetic StepNotable Property
Tetraselenafulvalene (TSeF)This compoundCoupling of 1,3-diselenole-2-seloneStrong electron donor
Tetramethyltetraselenafulvalene (TMTSF)This compoundAlkylation and couplingForms Bechgaard salts
Bis(ethylenedioxy)tetraselenafulvalene (BEDT-TSeF)(Alternative routes exist)Multi-step synthesisComponent of 2D organic conductors

This table provides an overview of key tetraselenafulvalene derivatives and their synthesis from this compound.

Tetraselenafulvalene derivatives are integral to the formation of highly conductive organic electronic materials, most notably the Bechgaard salts. mdpi.comwikipedia.org These salts, with the general formula (TMTSF)₂X, where X is a monovalent anion (e.g., PF₆⁻, AsF₆⁻, ClO₄⁻), were the first family of organic materials to exhibit superconductivity. mdpi.comacs.org The discovery of superconductivity in (TMTSF)₂PF₆ in 1980, with a transition temperature of 0.9 K under an applied pressure of 12 kbar, was a landmark achievement in materials science. mdpi.comacs.org

The structure of Bechgaard salts consists of stacks of planar TMTSF molecules, creating a quasi-one-dimensional electronic system. rsc.org The electrical conductivity is highly anisotropic, being significantly higher along the stacking axis. rsc.org At room temperature, these materials behave as organic metals. nih.gov As the temperature is lowered, many Bechgaard salts undergo a transition to an insulating state, known as a spin-density wave (SDW) state. acs.org The application of pressure can suppress this transition, allowing the material to enter a superconducting state at even lower temperatures. mdpi.com The only Bechgaard salt that becomes superconducting at ambient pressure is (TMTSF)₂ClO₄, with a transition temperature of 1.4 K. rsc.orgmdpi.com

Bechgaard SaltAnion (X)Superconducting Transition Temperature (Tc)Required Pressure
(TMTSF)₂PF₆PF₆⁻0.9 K12 kbar
(TMTSF)₂AsF₆AsF₆⁻~1.1 K~9.5 kbar
(TMTSF)₂ClO₄ClO₄⁻1.4 KAmbient
(TMTSF)₂TaF₆TaF₆⁻~1.35 K~11 kbar

This table summarizes the properties of several notable Bechgaard salts derived from the TMTSF molecule.

The ability to synthesize these complex and highly functional materials underscores the fundamental importance of this compound as a starting material in the field of organic electronics.

CSe₂-Derived Materials in Energy and Catalysis

While the direct use of CSe₂ in energy and catalysis is limited, its derivatives, particularly metal selenides, are gaining prominence. These materials can be indirectly linked to CSe₂ through the broader field of selenium chemistry. Chalcogenide-carbon nanocomposites, for example, are a class of materials with significant potential in these areas.

Cobalt diselenide (CoSe₂) embedded within carbon matrices represents a promising class of materials for energy conversion and storage applications, particularly in catalysis. researchgate.netnih.gov These nanocomposites are often synthesized through the pyrolysis and selenization of metal-organic frameworks (MOFs), such as zeolitic imidazolate frameworks (ZIFs). researchgate.netrsc.org For instance, Co-based ZIF-67 can serve as both the cobalt and carbon precursor. researchgate.netrsc.org The resulting material consists of CoSe₂ nanoparticles strongly coupled and embedded within a graphitic carbon polyhedron. researchgate.net

These chalcogenide-carbon nanocomposites exhibit several advantageous features for catalysis. The carbon matrix provides high electrical conductivity and a large surface area, while also preventing the aggregation of the catalytically active cobalt diselenide nanoparticles. researchgate.net This synergistic effect enhances the material's performance in electrochemical reactions.

Applications in Electrocatalysis:

Hydrogen Evolution Reaction (HER): CoSe₂/carbon nanocomposites have demonstrated excellent activity and stability as electrocatalysts for the HER, a key process in water splitting for hydrogen production. nih.govrsc.org For example, CoSe₂ nanobelts grown on carbon fiber felt can function as a robust 3D cathode, exhibiting high activity in acidic solutions. nih.gov The three-dimensional architecture and the synergy between CoSe₂ and the carbon support contribute to its enhanced performance and long-term stability. nih.gov

Oxygen Reduction Reaction (ORR): These materials are also efficient electrocatalysts for the ORR, which is crucial for fuel cells and metal-air batteries. researchgate.net The strong coupling between the CoSe₂ nanoparticles and the graphitic carbon matrix facilitates charge transfer and provides abundant active sites for the reaction. researchgate.net

Oxygen Evolution Reaction (OER): Co³⁺-rich cobalt selenide (B1212193) nanoparticles coated with a carbon shell, also derived from ZIF-67, have shown excellent performance as electrocatalysts for the OER, the other half-reaction of water splitting. rsc.org The carbon shell enhances conductivity, while the high Co³⁺ content is believed to be beneficial for catalytic activity. rsc.org

MaterialApplicationKey Performance Metric
CoSe₂ nanoparticles in graphitic carbon polyhedraOxygen Reduction Reaction (ORR)High stability and excellent electrocatalytic activity
CoSe₂ nanobelts on carbon fiber feltHydrogen Evolution Reaction (HER)Overpotential of 141 mV at 10 mA cm⁻²
Co³⁺-rich Co₀.₈₅Se@C nanoparticlesOxygen Evolution Reaction (OER)High conductivity and abundant active sites

This table highlights the performance of cobalt diselenide-carbon nanocomposites in various electrocatalytic applications.

Rational Design of Delocalized Chalcogen-Based Polymers

The rational design of delocalized chalcogen-based polymers aims to create materials with tailored electronic and optical properties for applications in electronics and photonics. While direct polymerization of CSe₂ under high pressure yields a semiconducting polymer, wikipedia.org more sophisticated design strategies involve incorporating selenium into conjugated polymer backbones.

The introduction of selenium atoms into conjugated polymers can significantly influence their properties. Key design principles include:

Modulating Electronic Properties: The larger size and greater polarizability of selenium compared to sulfur or oxygen lead to stronger intermolecular interactions. acs.org This can enhance charge transport and reduce the bandgap of the polymer. The substitution of sulfur with selenium in cyclopentadithiophene-based polymers, for instance, leads to a downshift in the LUMO energy level and a reduction in the optical band gap. acs.org

Controlling Conformation: Non-covalent interactions, such as chalcogen bonds, can play a crucial role in stabilizing the planar conformation of polymer chains. acs.org A planar backbone is essential for effective π-orbital overlap and efficient charge delocalization. The rational design of polymers can leverage these interactions to control the morphology and electronic properties of the material.

Enhancing Intermolecular Interactions: The presence of selenium can lead to stronger intermolecular heteroatom-heteroatom interactions, which promotes the aggregation of polymer chains. acs.org This aggregation can, in turn, affect the material's optical and electronic properties, including raising the HOMO energy level. acs.org

By systematically varying the chalcogen atom within a polymer backbone, researchers can fine-tune the material's properties for specific applications. This approach allows for a deeper understanding of structure-property relationships in conjugated polymers.

Prospects for CSe₂ in Synthetic Metals and Novel Conjugated Polymers

The future of this compound in advanced materials science is closely tied to its role as a precursor for selenium-containing functional molecules and polymers.

Synthetic Metals:

As established, CSe₂ is a foundational reagent for producing tetraselenafulvalene (TSeF) and its derivatives, which are the cornerstones of the first organic superconductors and a significant class of synthetic metals. researchgate.netmdpi.com The continued exploration of novel TSeF-based charge-transfer salts and conductors will likely rely on synthetic routes that, at their core, can be traced back to the chemistry of CSe₂. The ability to create new donor molecules with tailored electronic and structural properties will drive the discovery of new synthetic metals with potentially higher transition temperatures or other desirable physical properties.

Novel Conjugated Polymers:

The incorporation of selenium into conjugated polymers is an emerging area with significant potential. researchgate.net The unique electronic characteristics of selenium can be harnessed to create polymers with novel optoelectronic properties. For example, chalcogen atoms can be introduced into the molecular skeletons of conjugated organic polymers (COPs) to regulate the flexibility of the building blocks and modify the energy band structure. researchgate.net The introduction of selenium, a semimetal element, can enhance the delocalization of excited electrons and accelerate charge separation, which is highly beneficial for applications in photocatalysis, such as CO₂ reduction. researchgate.net

Furthermore, the development of new polymerization techniques involving selenium-based monomers could lead to novel classes of conjugated materials. For instance, selenium-based chalcogen bond catalysis has been explored for living cationic polymerization, opening new avenues for the controlled synthesis of selenium-containing polymers. rsc.org

The prospects for CSe₂ in these fields are linked to the broader development of organoselenium chemistry. As new synthetic methods are developed to incorporate selenium into complex molecular and polymeric architectures, the demand for fundamental selenium-containing building blocks, for which CSe₂ is a primary example, will persist. The unique properties that selenium imparts to materials ensure that it will continue to be a key element in the design of next-generation synthetic metals and conjugated polymers.

Future Research Directions and Interdisciplinary Prospects in Carbon Diselenide Chemistry

Exploration of Undiscovered Synthetic Pathways for CSe₂

Current synthetic routes to carbon diselenide, such as the reaction of selenium powder with dichloromethane (B109758) vapor at high temperatures (around 550 °C) or the treatment of hydrogen selenide (B1212193) with carbon tetrachloride, are often hazardous and require extreme conditions. aps.org The high cost and instability of CSe₂, which decomposes at a rate of about 1% per month even at -30 °C, further underscore the need for more efficient and safer synthetic strategies. aps.org

Future research will likely focus on developing milder, more controlled, and scalable synthetic pathways. A promising avenue lies in the exploration of transition-metal-catalyzed reactions that could enable CSe₂ synthesis at lower temperatures and pressures. Drawing inspiration from recent advancements in the synthesis of other organoselenium compounds, methodologies such as copper-catalyzed carbon-selenium bond formation could be adapted for CSe₂ production. mdpi.com The development of solvent-free or green solvent-based synthetic routes would also be a significant step forward, minimizing the environmental impact and improving the safety profile of CSe₂ synthesis.

Current Synthetic Method Conditions Limitations Potential Future Direction
Reaction of Selenium with Dichloromethane~550 °CHigh temperature, hazardous reagentsCatalytic routes at lower temperatures
Hydrogen Selenide with Carbon TetrachlorideHot tubeHighly toxic and corrosive reagentsElectrochemical synthesis
---------Photochemical or microwave-assisted synthesis

Advanced In-Situ and Operando Spectroscopic Characterization of CSe₂ Reactions

Understanding the reaction mechanisms of CSe₂, particularly its polymerization and its role as a precursor to other materials, is crucial for controlling the properties of the resulting products. Traditional characterization techniques often provide only a snapshot of the final product. The future of CSe₂ research will heavily rely on the application of advanced in-situ and operando spectroscopic techniques to monitor reactions in real-time.

Techniques such as in-situ Raman and infrared spectroscopy can provide valuable insights into the vibrational modes of intermediates and the evolution of chemical bonds during CSe₂ polymerization. aip.org X-ray absorption spectroscopy (XAS) can be employed to probe the local electronic structure and coordination environment of selenium atoms as they transform from the monomeric CSe₂ to a polymeric backbone. aip.org The application of these techniques under reaction conditions (operando) will allow for a direct correlation between the catalyst structure, reaction intermediates, and the final polymer properties. This deeper understanding is essential for designing catalysts and reaction conditions to produce CSe₂-based materials with tailored electronic and optical properties.

Spectroscopic Technique Information Gained Future Application for CSe₂ Research
In-situ Raman SpectroscopyVibrational modes, bond formation/breakingReal-time monitoring of CSe₂ polymerization kinetics and structural evolution.
In-situ Infrared SpectroscopyFunctional group analysis, reaction intermediatesIdentifying transient species in CSe₂ reactions with nucleophiles and electrophiles.
In-situ X-ray Absorption Spectroscopy (XAS)Electronic structure, local atomic environmentProbing the changes in selenium's oxidation state and coordination during catalytic cycles.

Design and Synthesis of Novel CSe₂-Derived Functional Materials

This compound is a valuable precursor for the synthesis of selenium-rich organic molecules and polymers. mdpi.com Its linear structure and reactive C=Se double bonds make it an ideal building block for creating novel functional materials with interesting electronic and optical properties. The polymeric form of this compound, poly(this compound), is a semiconductor, and its conductivity can be tuned. aps.org

Future research will focus on the rational design and synthesis of new CSe₂-derived materials. This includes the development of copolymers by reacting CSe₂ with various organic monomers to create materials with tailored band gaps and conductivities. The incorporation of CSe₂ into self-healing polymers and hydrogels is another promising area, leveraging the dynamic nature of the diselenide bond. Furthermore, the synthesis of tetraselenafulvalene analogues from CSe₂ will continue to be a key area of research for the development of new organic conductors and superconductors. aps.org

Material Class Key Property Potential Future Application
CSe₂-based CopolymersTunable electronic propertiesOrganic electronics, sensors
Self-healing Polymers with Diselenide BondsReversible bond cleavageSmart coatings, soft robotics
Tetraselenafulvalene AnaloguesHigh electrical conductivityOrganic superconductors, molecular switches

Predictive Computational Modeling for New CSe₂ Architectures and Properties

Computational modeling is a powerful tool for accelerating materials discovery by predicting the structures and properties of novel compounds before they are synthesized in the lab. For a reactive and potentially hazardous molecule like CSe₂, computational methods offer a safe and efficient way to explore its chemical space. While models for elemental selenium exist, more specific models for CSe₂ are needed. researchgate.net

Future research in this area will involve the use of density functional theory (DFT) and other ab initio methods to predict the geometric and electronic structures of new CSe₂-based molecules and polymers. researchgate.net These calculations can help in understanding the stability, reactivity, and potential electronic properties of hypothetical CSe₂ architectures. Machine learning techniques can be trained on existing experimental and computational data to rapidly screen for new CSe₂-derived materials with desired properties, such as high charge carrier mobility or specific optical absorption characteristics. This predictive power will guide synthetic chemists in their efforts to create the next generation of CSe₂-based functional materials.

Computational Method Predicted Property Future Impact on CSe₂ Research
Density Functional Theory (DFT)Electronic band structure, molecular geometryGuiding the synthesis of CSe₂ polymers with targeted electronic properties.
Ab initio Molecular DynamicsReaction pathways, transition statesElucidating the mechanisms of CSe₂ polymerization and reactions.
Machine LearningHigh-throughput screening of propertiesAccelerating the discovery of novel CSe₂-derived materials for specific applications.

Synergistic Research at the Interface of CSe₂ Chemistry and Nanoscience

The unique properties of selenium-containing compounds at the nanoscale open up exciting possibilities for the application of CSe₂ in nanotechnology. The development of CSe₂-based nanomaterials is a burgeoning area of research with the potential for significant breakthroughs.

Future directions will involve the synthesis and characterization of CSe₂-based quantum dots, nanosheets, and nanowires. These nanomaterials are expected to exhibit size-dependent quantum confinement effects, leading to tunable optical and electronic properties. The exploration of CSe₂ as a precursor for the synthesis of metal selenide nanocrystals is another promising avenue. The synergistic combination of the properties of CSe₂-derived molecules with the unique characteristics of nanomaterials could lead to the development of novel sensors, catalysts, and optoelectronic devices. For instance, CSe₂-functionalized carbon nanotubes or graphene could create hybrid materials with enhanced charge transport properties for applications in next-generation electronics.

CSe₂-based Nanomaterial Potential Property Future Research Focus
CSe₂ Quantum DotsSize-tunable fluorescenceBioimaging, light-emitting diodes (LEDs)
CSe₂ NanosheetsAnisotropic electronic conductivityField-effect transistors, sensors
Metal Selenide Nanocrystals (from CSe₂)Catalytic activity, photoresponsivenessPhotocatalysis, solar cells
CSe₂-Functionalized Carbon NanomaterialsEnhanced charge transportTransparent conductive films, nanoelectronics

Q & A

Q. What experimental methods are used to determine the molecular geometry and electronic structure of CSe₂?

The linear molecular geometry (D∞h symmetry) of CSe₂ can be validated using nuclear magnetic resonance (NMR) spectroscopy. Rovibrational corrections to ¹³C and ⁷⁷Se nuclear shielding, calculated via gauge-including atomic orbital (GIAO) methods, align with experimental NMR data. Computational studies (Hartree-Fock, DFT) further corroborate bond lengths and shielding tensor derivatives . Additionally, Lewis structure analysis confirms sp hybridization and nonpolarity due to identical electronegativity (2.55) of C and Se atoms .

Q. How is CSe₂ synthesized, and what are the challenges in its purification?

CSe₂ is synthesized by reacting selenium powder with dichloromethane vapor at ~550°C. Challenges include its extreme toxicity, pungent odor (noted in historical evacuations during synthesis), and instability. Storage at -30°C slows decomposition (~1% monthly), but purification requires distillation under inert conditions to avoid polymerization. Contamination risks and handling protocols necessitate closed systems with rigorous ventilation .

Q. What techniques characterize CSe₂’s semiconductor properties?

Polymerized CSe₂ exhibits semiconductor behavior (50 S/cm conductivity at room temperature). Conductivity is measured via four-point probe methods, while structural analysis (e.g., X-ray diffraction) confirms its head-to-head polymerized [−C(=Se)−Se−]ₙ backbone. Thermal stability studies under high pressure reveal polymerization thresholds .

Advanced Research Questions

Q. How can CSe₂-derived diselenide bonds enhance redox-responsive drug delivery systems?

Diselenide (Se–Se) bonds in CSe₂-based polymers (e.g., mPEG-SeSe-PEI) exhibit faster cleavage under glutathione (GSH, 0.3 mM) compared to disulfides, enabling triggered DNA release. Methodological optimization involves comparing gene expression efficiency in HEK293T/HepG2 cells and monitoring endosomal escape via confocal microscopy. The lower reduction potential of diselenides (-407 mV vs. -256 mV for disulfides) enhances intracellular responsiveness .

Q. What role does CSe₂ play in designing self-healing hydrogels for biosensing?

Diselenide-bridged carbon dots (dsCD) in gelatin-UPy hydrogels enable tumor-selective biosensors. GSH/ROS cleave Se–Se bonds, modulating hydrogel conductivity and adhesiveness. Researchers quantify healing rates under tumor (MDA-MB-231) vs. physiological (MDCK) conditions using rheometry and electrochemical impedance spectroscopy. Degradation kinetics of dsCD correlate with redox biomarker concentrations .

Q. How do CSe₂-based diselenides compare to monoselenides in antioxidant activity?

Diselenides (e.g., diphenyl diselenide) yield two selenols upon bond cleavage, enhancing catalytic antioxidant activity compared to monoselenides. In vitro assays (e.g., lipid peroxidation inhibition) show diselenides scavenge ROS 2–3× more efficiently. Kinetics studies (pH-dependent thiol oxidation) reveal cysteine and dithiothreitol as optimal substrates, guiding therapeutic design for oxidative stress models .

Q. Why do diselenide bonds accelerate oxidative protein folding despite higher bond stability?

Although Se–Se bonds (244 kJ/mol) are stronger than S–S bonds (172 kJ/mol), their polarizability enhances nucleophilic attack during protein folding. Using selenoglutathione (GSeSeG), folding rates of RNase A and BPTI increase due to conformational stabilization. Stopped-flow kinetics and HPLC monitor intermediate conversion, showing diselenides reduce kinetic traps in folding pathways .

Q. How can computational modeling resolve contradictions in CSe₂’s reactivity and stability?

DFT studies reconcile CSe₂’s thermodynamic stability with catalytic activity by analyzing charge transfer in chalcogen bonds. For example, in CO₂ reduction catalysts, CSe₂-derived tungsten diselenide (WSe₂) shows minimal energy loss (η = 50 mV) via in situ XAS and DFT-optimized reaction coordinates. Contradictions in experimental vs. theoretical redox potentials are addressed by including solvation effects .

Data Contradiction Analysis

Q. Why do selenium-containing polymers show limited therapeutic efficacy despite promising redox responsiveness?

While diselenide polymers (e.g., Pt-coordinated block copolymers) exhibit dual redox/γ-irradiation responsiveness in vitro, in vivo therapeutic lag arises from poor biodistribution and off-target Se–Se cleavage. Methodological improvements include tuning hydrophilicity (via side-chain covalent/noncovalent modifications) and using tumor-targeting ligands to enhance specificity .

Q. How do discrepancies in diselenide vs. disulfide reactivity inform biomaterial design?

Despite higher bond energy, diselenides show faster cleavage in bioreductive environments due to lower activation energy. Comparative studies using Michaelis-Menten kinetics (e.g., TrxR enzyme assays, Kₘ = 15.89 µM for diselenide probes) reveal Se–Se bonds exploit enzymatic selenocysteine residues for selective activation, unlike disulfides. Docking simulations (AutoDock Vina) validate higher binding affinity .

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